molecular formula C10H11FO2 B14412410 Ethyl 4-(fluoromethyl)benzoate CAS No. 86239-04-5

Ethyl 4-(fluoromethyl)benzoate

Cat. No.: B14412410
CAS No.: 86239-04-5
M. Wt: 182.19 g/mol
InChI Key: KZWSSLGYISINFE-UHFFFAOYSA-N
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Description

Ethyl 4-(fluoromethyl)benzoate is an organic compound with the molecular formula C10H11FO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a fluoromethyl group, and the carboxyl group is esterified with ethanol. This compound is used primarily in research and development, particularly in the fields of organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(fluoromethyl)benzoate can be synthesized through various methods. One common approach involves the esterification of 4-(fluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(fluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-(fluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(fluoromethyl)benzoate involves its interaction with various molecular targets. The fluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Ethyl 4-(fluoromethyl)benzoate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly the influence of the fluorine atom on the compound’s reactivity and stability.

Properties

CAS No.

86239-04-5

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

ethyl 4-(fluoromethyl)benzoate

InChI

InChI=1S/C10H11FO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3

InChI Key

KZWSSLGYISINFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CF

Origin of Product

United States

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